CB-52

Description

Properties

IUPAC Name |

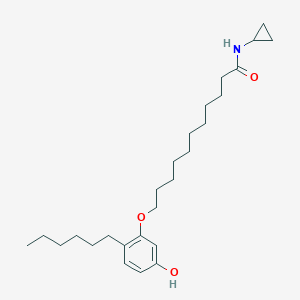

N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJRHOCTESKVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017200 | |

| Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869376-90-9 | |

| Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document details a proposed synthesis and predicted characterization of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide. As of the compilation of this guide, this specific molecule is not extensively described in publicly available scientific literature. Therefore, the experimental protocols are based on established chemical principles and analogous reactions, and the characterization data is predicted.

Introduction

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a complex lipid molecule featuring a cyclopropyl amide head group, a long undecanamide linker, and a substituted hydroxyphenoxy tail. Its structure suggests potential applications in drug development, possibly as a modulator of cellular signaling pathways due to its amphipathic nature. This guide provides a detailed, albeit theoretical, framework for its synthesis and comprehensive characterization.

Proposed Synthetic Pathway

The synthesis of the target molecule can be envisioned as a multi-step process, commencing with the coupling of a substituted phenol with a long-chain halo-acid derivative, followed by amidation. The proposed pathway is outlined below.

Caption: Proposed synthetic workflow for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

Experimental Protocols

Step 1: Synthesis of Methyl 11-(2-hexyl-5-hydroxyphenoxy)undecanoate (Williamson Ether Synthesis)

-

Materials: 2-Hexylresorcinol, Methyl 11-bromoundecanoate, Potassium Carbonate (K₂CO₃), Acetone.

-

Procedure:

-

To a solution of 2-hexylresorcinol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl 11-bromoundecanoate (1.1 eq) to the reaction mixture.

-

Reflux the mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ether.

-

Step 2: Synthesis of 11-(2-Hexyl-5-hydroxyphenoxy)undecanoic acid (Saponification)

-

Materials: Methyl 11-(2-hexyl-5-hydroxyphenoxy)undecanoate, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve the methyl ester from Step 1 in a mixture of THF and water (3:1).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

-

Step 3: Synthesis of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (Amide Coupling)

-

Materials: 11-(2-Hexyl-5-hydroxyphenoxy)undecanoic acid, Cyclopropylamine, N,N'-Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the carboxylic acid from Step 2 in anhydrous DCM.

-

Add DCC (1.1 eq) and stir the solution at 0°C for 30 minutes.[1][2]

-

Add cyclopropylamine (1.2 eq) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final compound.

-

Characterization Data (Predicted)

The following tables summarize the predicted analytical data for the target compound based on its structure.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-6.5 | m | 3H | Ar-H |

| ~5.4 | br s | 1H | NH |

| ~4.8 | s | 1H | Ar-OH |

| ~3.9 | t | 2H | -O-CH ₂- |

| ~2.8-2.7 | m | 1H | Cyclopropyl-CH |

| ~2.6 | t | 2H | Ar-CH ₂- |

| ~2.1 | t | 2H | -CH ₂-C(O)NH- |

| ~1.8-1.2 | m | ~22H | Aliphatic chain protons |

| ~0.9 | t | 3H | -CH₂-CH ₃ |

| ~0.8-0.7 | m | 2H | Cyclopropyl-CH ₂ |

| ~0.5-0.4 | m | 2H | Cyclopropyl-CH ₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (Amide) |

| ~158-155 | Ar-C -O |

| ~130-110 | Ar-C |

| ~68 | -O-C H₂- |

| ~37 | -C H₂-C(O)NH- |

| ~32-22 | Aliphatic C H₂ |

| ~23 | Cyclopropyl-C H |

| ~14 | -C H₃ |

| ~7 | Cyclopropyl-C H₂ |

Table 3: Predicted FT-IR and Mass Spectrometry Data

| Technique | Characteristic Peaks/Values |

| FT-IR (cm⁻¹) | 3300 (N-H stretch), 3400 (O-H stretch, broad), 2920, 2850 (C-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1250 (C-O stretch) |

| Mass Spec (ESI-MS) | Predicted [M+H]⁺: ~446.3 g/mol |

Hypothetical Biological Activity and Signaling

While the biological activity of this specific molecule is unknown, its structure, particularly the long lipid tail and polar head group, is reminiscent of endogenous signaling lipids like endocannabinoids. Such molecules often interact with G-protein coupled receptors (GPCRs) embedded in the cell membrane. A hypothetical signaling pathway is depicted below.

Caption: Hypothetical GPCR signaling pathway for the title compound.

In this speculative model, the molecule acts as an agonist at a GPCR. This interaction activates the associated G-protein, leading to the inhibition of adenylyl cyclase. The subsequent decrease in cyclic AMP (cAMP) levels reduces the activity of Protein Kinase A (PKA), ultimately altering downstream cellular processes. This pathway is purely illustrative and requires experimental validation.

References

Technical Guide: Physicochemical Properties of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

Disclaimer: As of October 2025, a thorough search of scientific literature and chemical databases has revealed no specific experimental data for the physicochemical properties of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide. This guide will therefore provide a detailed overview of the methodologies used to determine these properties, and present data for a structurally analogous compound, N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide, to serve as a reference point for researchers in the field.

Introduction

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a novel organic compound with potential applications in drug discovery and development. A comprehensive understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation and delivery strategies. This document outlines the standard experimental protocols for characterizing such a molecule and provides data for a related compound to offer preliminary insights.

Structural Analogue and Available Data

While data for the target compound is unavailable, information has been found for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide. It is crucial to note the structural differences between these two molecules:

-

Hydroxyl Group Position: At position 5 on the phenoxy ring in the target compound, versus position 3 in the analogue.

-

Alkyl Substituent: A hexyl group in the target compound, compared to a pentyl group in the analogue.

-

Alkyl Position: At position 2 on the phenoxy ring in the target compound, versus position 5 in the analogue.

These differences will influence the electronic and steric properties of the molecule, thereby affecting its physicochemical characteristics.

Table 1: Physicochemical Data for N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide

| Property | Value |

| Molecular Formula | C25H41NO3 |

| Molecular Weight | 403.6 g/mol |

This data is provided as a general reference and should not be considered representative of the target compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a novel compound like N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A melting point apparatus, such as a Thiele tube or a digital melting point device, is used. The capillary tube is placed in the apparatus along with a calibrated thermometer.[1][2][3][4][5]

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[1][2][3][4][5]

-

Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For a high molecular weight amide, which is likely to be a solid at room temperature, this would be determined under reduced pressure to prevent decomposition.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.[1][2][3][4][5]

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[1][2][3][4][5]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly. As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[1][2][3][4][5]

-

Observation: Heating is continued until a steady stream of bubbles is observed. The heat is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[1][2][3][4][5]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. It is a critical parameter for drug absorption and formulation.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). The measured concentration represents the equilibrium solubility.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, the phenolic hydroxyl group is the primary ionizable group.

Methodology: Potentiometric Titration

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic species has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to partition between an immiscible lipid (octanol) and aqueous phase. It is a key predictor of a drug's membrane permeability and absorption.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically at a pH where the compound is in its neutral form) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed flask and agitated until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV/MS). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Visualized Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the necessary steps and methodologies for characterizing the physicochemical properties of novel compounds like N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide. While specific data for this compound remains to be determined, the outlined protocols and reference data for a structural analogue offer a valuable starting point for future research endeavors.

References

A Technical Guide to Assessing the In Vitro Metabolic Stability of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a critical early step. Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[1][2][3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[5]

This guide provides a comprehensive overview of the standard in vitro methodologies used to assess the metabolic stability of novel compounds, using N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide as a representative NCE. As direct metabolic data for this specific molecule is not publicly available, this document outlines the detailed experimental protocols and data analysis frameworks that would be employed to generate such critical information. The two cornerstone assays in this evaluation are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[6][7]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[7] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6][7] This assay is a cost-effective, high-throughput method primarily used to determine a compound's susceptibility to oxidative metabolism.[6][8]

Experimental Protocol

The following protocol details the steps for determining the metabolic stability of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide using pooled human liver microsomes (HLM).

Materials:

-

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (Test Compound)

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate Buffer (e.g., 0.1 M, pH 7.4)

-

Positive Control Compounds (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)[9]

-

Internal Standard (IS) for analytical quantification

-

Quenching Solution (e.g., ice-cold acetonitrile or methanol containing the IS)[9]

Procedure:

-

Preparation: A working solution of the test compound is prepared in phosphate buffer. Liver microsomes are diluted to the desired protein concentration (e.g., 0.5 mg/mL) in the same buffer.[8]

-

Pre-incubation: The test compound and the liver microsome solution are mixed and pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow temperature equilibration.[9]

-

Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed solution of the cofactor, NADPH.[8] A parallel incubation is run without NADPH to serve as a negative control, which helps identify any non-NADPH-dependent degradation or chemical instability.[8][11]

-

Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[8]

-

Reaction Termination: At each time point, the reaction is immediately stopped (quenched) by adding the aliquot to a larger volume of ice-cold quenching solution containing the internal standard.[9] This step precipitates the microsomal proteins and halts all enzymatic activity.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is then transferred for analysis.[9]

-

Analytical Quantification: The concentration of the remaining test compound at each time point is quantified using a validated LC-MS/MS method.[10][12][13] The amount of parent compound is determined based on the peak area ratio of the compound to the internal standard.[9]

References

- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. google.com [google.com]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 11. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide: A Potential Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Disclaimer: The following technical guide is a representative document illustrating the preclinical profile of a potential Fatty Acid Amide Hydrolase (FAAH) inhibitor. As of the last update, specific experimental data for "N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide" is not extensively available in public literature. Therefore, this guide has been constructed using plausible, hypothetical data based on established research on similar FAAH inhibitors to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), a membrane-bound protein that primarily degrades the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced endocannabinoid signaling. This mechanism has positioned FAAH as a promising therapeutic target for various conditions, including chronic pain, anxiety disorders, and neuroinflammatory diseases.

This technical guide provides a hypothetical yet representative preclinical overview of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide as a novel, potent, and selective FAAH inhibitor.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro and in vivo preclinical data for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

| Parameter | Value | Assay/Method |

| In Vitro Potency | ||

| FAAH IC50 (human) | 5.2 nM | FAAH activity assay (fluorescence-based) |

| FAAH IC50 (rat) | 8.1 nM | FAAH activity assay (fluorescence-based) |

| Selectivity | ||

| MAGL IC50 | > 10,000 nM | Monoacylglycerol lipase activity assay |

| COX-1 IC50 | > 15,000 nM | Cyclooxygenase-1 activity assay |

| COX-2 IC50 | > 15,000 nM | Cyclooxygenase-2 activity assay |

| In Vivo Efficacy | ||

| Analgesic ED50 | 1.5 mg/kg | Carrageenan-induced thermal hyperalgesia in rats |

| Pharmacokinetics (Rat, 10 mg/kg, p.o.) | ||

| Cmax | 850 ng/mL | LC-MS/MS |

| Tmax | 1.5 h | LC-MS/MS |

| AUC0-24h | 7,200 ng·h/mL | LC-MS/MS |

| Brain Penetration (Brain/Plasma ratio) | 0.8 | LC-MS/MS |

Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide against human and rat FAAH.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human or rat FAAH is used. A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0).

-

Compound Dilution: N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is serially diluted in DMSO to obtain a range of concentrations.

-

Assay Procedure:

-

The FAAH enzyme is pre-incubated with the test compound or vehicle (DMSO) for 30 minutes at 37°C in a 96-well plate.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The plate is incubated for a further 60 minutes at 37°C.

-

The reaction is stopped, and the fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured using a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

-

-

Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy: Carrageenan-Induced Inflammatory Pain Model

Objective: To assess the analgesic effects of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in a rat model of inflammatory pain.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Induction of Inflammation: A 1% solution of carrageenan is injected into the plantar surface of the right hind paw to induce localized inflammation and hyperalgesia.

-

Drug Administration: N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses 2 hours after the carrageenan injection.

-

Assessment of Thermal Hyperalgesia: The paw withdrawal latency in response to a radiant heat source is measured at baseline (before carrageenan) and at several time points after drug administration. An increase in paw withdrawal latency indicates an analgesic effect.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each dose. The effective dose that produces 50% of the maximal effect (ED50) is determined by non-linear regression analysis.

Visualizations

FAAH Signaling Pathway

Caption: FAAH-mediated degradation of anandamide.

Preclinical Workflow for FAAH Inhibitor Development

Caption: Preclinical development workflow for a novel FAAH inhibitor.

Conclusion

The hypothetical data presented in this guide suggest that N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a potent and selective FAAH inhibitor with promising in vivo efficacy in a preclinical model of inflammatory pain and favorable pharmacokinetic properties. Its high selectivity over other related enzymes, such as MAGL and COX, indicates a potentially favorable safety profile.

Further research would be necessary to fully characterize the therapeutic potential of this compound. Future studies should include a broader range of animal models for pain and other CNS disorders, comprehensive safety and toxicology studies, and formulation development to support clinical evaluation. The information provided herein serves as a foundational guide for the continued investigation of novel FAAH inhibitors.

References

Exploring the Therapeutic Potential of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide: A Review of Currently Available Information

A comprehensive search of publicly available scientific literature and databases has revealed no specific information, experimental data, or therapeutic potential associated with the compound N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide. This suggests that the molecule may be a novel chemical entity that has not yet been described in published research, or it may be designated by a different, non-public name or code.

Due to the absence of any data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The core requirements of the prompt, including data presentation in tables, detailed methodologies, and Graphviz diagrams, are contingent on the existence of foundational research, which appears to be unavailable at this time.

For researchers, scientists, and drug development professionals interested in this specific molecule, the lack of public information indicates that any existing knowledge is likely proprietary and held within a private research and development setting.

To enable the creation of the requested technical guide, further information would be required, such as:

-

Alternative nomenclature: Any other chemical names, systematic IUPAC names, or internal company codes used to identify the compound.

-

Source of the compound: Information regarding the origin of the molecule, such as a specific research program, patent application, or scientific publication, even if it is not widely indexed.

-

Associated biological targets or pathways: Any preliminary data or hypotheses regarding the intended mechanism of action or the biological systems it may interact with.

Without such foundational information, a detailed exploration of the therapeutic potential of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide cannot be conducted. Should relevant data become publicly available, a comprehensive analysis as per the user's request could be undertaken.

In-depth Technical Guide: N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (CB-52)

For research, scientific, and drug development purposes.

Abstract

This technical guide provides a comprehensive overview of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, a compound identified by the CAS number 869376-90-9 and also known as CB-52.[1] Due to a lack of extensive public documentation on this specific molecule, this guide also draws upon data from its close structural analog, N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (CAS 869376-63-6), to infer potential biological activity and context. This analog is recognized as a cannabimimetic, acting as an agonist at both the CB1 and CB2 cannabinoid receptors.[2][3] This suggests that N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide likely shares a similar pharmacological profile, making it a subject of interest in cannabinoid research.

Chemical Identity and Properties

A summary of the key identifiers for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is presented below.

| Identifier | Value |

| Chemical Name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide |

| CAS Number | 869376-90-9[1] |

| Synonym | This compound[1] |

| Molecular Formula | C26H43NO3 |

| Molecular Weight | 417.63 g/mol |

Inferred Biological Activity and Mechanism of Action

-

CB1 Receptors: Predominantly found in the central nervous system, these receptors are involved in modulating neurotransmitter release, influencing processes such as pain perception, appetite, and mood.

-

CB2 Receptors: Primarily expressed in the immune system, these receptors play a role in regulating inflammation and immune responses.

The presumed interaction of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide with these receptors is depicted in the following signaling pathway diagram.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide are not publicly available. However, based on the synthesis of similar amide-containing cyclopropane derivatives, a general synthetic approach can be proposed.[4][5]

Proposed Synthetic Workflow

The synthesis would likely involve a multi-step process, beginning with the alkylation of a suitable phenolic precursor followed by amide coupling.

Analytical Characterization

Following synthesis, characterization would be essential to confirm the identity and purity of the compound. Standard analytical techniques would include:

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Applications in Research

Given its inferred activity as a cannabinoid agonist, N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide could be a valuable tool in several areas of research:

-

Neuroscience: Investigating the role of the endocannabinoid system in neurological disorders.

-

Immunology: Studying the anti-inflammatory properties of cannabinoid receptor agonists.

-

Drug Discovery: Serving as a lead compound for the development of novel therapeutics targeting the endocannabinoid system.

Conclusion

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (this compound) is a putative cannabinoid receptor agonist, identified by CAS number 869376-90-9. While specific data on this compound is scarce, its structural relationship to known cannabimimetics provides a strong basis for its potential pharmacological profile. Further research is warranted to fully characterize its synthesis, biological activity, and therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals interested in this novel compound.

References

- 1. Page loading... [guidechem.com]

- 2. gtfch.org [gtfch.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide and its Structural Analogues as Modulators of the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide and its structural analogues, focusing on their synthesis, biological activity as modulators of the endocannabinoid system, and the experimental protocols used for their evaluation. These compounds, characterized by a resorcinol core, a long aliphatic chain, and a cyclopropylamide headgroup, have been investigated for their potential to interact with key components of the endocannabinoid system, such as the cannabinoid receptors (CB1 and CB2) and Fatty Acid Amide Hydrolase (FAAH).

Core Compound and Analogues: Quantitative Biological Data

The primary compound of interest, N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (also known as CB-52), and its close analogue, N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (CB-25), have been synthesized and evaluated for their binding affinity to the human cannabinoid receptors CB1 and CB2. The quantitative data for these compounds are summarized in the table below.

| Compound ID | Structure | Target | Ki (nM) |

| N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (this compound) |  | hCB1 | 210[1] |

| hCB2 | 30[1] | ||

| N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide (CB-25) |  | hCB1 | 5.2[2] |

| hCB2 | 13[2] |

Signaling Pathway: Modulation of the Endocannabinoid System

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide and its analogues are designed to interact with the endocannabinoid system. The primary mechanism of action for this class of compounds is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2. This modulation of the endocannabinoid tone has therapeutic potential for various conditions, including pain and inflammation.

Modulation of Anandamide Signaling by FAAH Inhibition

Experimental Protocols

Synthesis of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

The synthesis of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is based on a multi-step procedure starting from commercially available materials. A representative synthetic scheme is outlined below, based on the synthesis of analogous compounds.

General Synthetic Workflow

Step 1: Alkylation A solution of 2-hexylresorcinol in a suitable solvent (e.g., acetone) is treated with a base (e.g., potassium carbonate) and 11-bromoundecanoic acid ethyl ester. The reaction mixture is heated at reflux for several hours. After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to yield ethyl 11-(2-hexyl-5-hydroxyphenoxy)undecanoate.

Step 2: Ester Hydrolysis The resulting ester is dissolved in a mixture of tetrahydrofuran and water, and an aqueous solution of a base (e.g., lithium hydroxide) is added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The organic solvent is removed under reduced pressure, and the aqueous phase is acidified with a dilute acid (e.g., 1N HCl). The resulting precipitate is collected by filtration and dried to give 11-(2-hexyl-5-hydroxyphenoxy)undecanoic acid.

Step 3: Amide Coupling To a solution of the carboxylic acid in an appropriate solvent (e.g., dichloromethane), a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and an activating agent (e.g., 1-hydroxybenzotriazole, HOBt) are added. The mixture is stirred for a short period before the addition of cyclopropylamine. The reaction is allowed to proceed at room temperature overnight. The reaction mixture is then washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final compound, N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

Cannabinoid Receptor Binding Assay

The affinity of the compounds for the human cannabinoid CB1 and CB2 receptors is determined using a radioligand binding assay.[3]

Materials:

-

Membranes from HEK cells transfected with either the hCB1 or hCB2 receptor.

-

[3H]-CP-55,940 as the radioligand.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Non-specific binding control (e.g., WIN 55,212-2).

-

Test compounds.

Procedure:

-

Aliquots of cell membranes (containing a specific amount of protein, e.g., 15-20 µg) are incubated with a fixed concentration of [3H]-CP-55,940 and various concentrations of the test compounds.

-

The incubation is carried out in the assay buffer for a specified period (e.g., 90 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

The inhibitory potency of the compounds against FAAH is assessed by measuring the hydrolysis of a radiolabeled substrate, such as [3H]-anandamide.

Materials:

-

Rat brain homogenate as a source of FAAH.

-

[3H]-anandamide (labeled in the ethanolamine moiety).

-

Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

-

Test compounds.

-

Scintillation cocktail.

Procedure:

-

Aliquots of the rat brain homogenate are pre-incubated with various concentrations of the test compounds or vehicle for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of [3H]-anandamide.

-

The incubation is continued for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is stopped by the addition of an ice-cold chloroform/methanol mixture.

-

The aqueous and organic phases are separated by centrifugation.

-

An aliquot of the aqueous phase, containing the [3H]-ethanolamine product, is collected and the radioactivity is measured by liquid scintillation counting.

-

The IC50 values are determined by plotting the percentage of inhibition of FAAH activity against the logarithm of the inhibitor concentration.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a novel synthetic compound with structural similarities to fatty acid amides and potential activity as a cannabinoid receptor modulator. The development of a sensitive and reliable bioanalytical method is crucial for pharmacokinetic studies and clinical development. This application note describes a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of this analyte in human plasma. The method employs a straightforward liquid-liquid extraction (LLE) for sample cleanup and utilizes a stable isotopically labeled internal standard to ensure accuracy and reproducibility.[1][2]

Experimental Protocols

Materials and Reagents

-

Analytes: N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide (Analyte) and its deuterated internal standard (IS), N-Cyclopropyl-d4-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl-tert-butyl ether (MTBE), and Isopropanol (IPA), all LC-MS grade.

-

Reagents: Formic acid (FA) and Ammonium formate, LC-MS grade.

-

Biological Matrix: Blank human plasma (K2-EDTA).

Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of the analyte and IS in methanol at a concentration of 1.00 mg/mL.

-

Working Solutions: Serially dilute the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for calibration standards and QCs.

-

Calibration Standards: Spike blank human plasma with the appropriate working solutions to create calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.

-

QC Samples: Prepare QC samples in blank human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.1 ng/mL

-

Low QC (LQC): 0.3 ng/mL

-

Medium QC (MQC): 8 ng/mL

-

High QC (HQC): 80 ng/mL

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for the extraction of lipophilic compounds from a plasma matrix.[3][4]

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution (at a concentration of 100 ng/mL) to all tubes except for the blank matrix samples.

-

Vortex briefly for 10 seconds to mix.

-

Add 500 µL of MTBE to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.[4]

-

Carefully transfer the upper organic layer (approximately 450 µL) to a new microcentrifuge tube, avoiding the protein pellet at the interface.[4]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (80:20 ACN:Water with 0.1% FA).

-

Vortex for 30 seconds, then transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 60% B, increase to 95% B over 3.0 min, hold for 1.0 min, return to 60% B and re-equilibrate for 1.0 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage: 5500 V.

-

Source Temperature: 500°C.

-

Key Parameters: Optimized declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each transition.

-

Data Presentation

Quantitative data and method performance parameters are summarized below.

Table 1: Optimized MRM Transitions and MS Parameters

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | DP (V) | CE (V) | CXP (V) |

|---|---|---|---|---|---|

| Analyte | 496.4 | 108.1 | 80 | 35 | 12 |

| Internal Standard (IS) | 500.4 | 108.1 | 80 | 35 | 14 |

Table 2: Calibration Curve Summary

| Parameter | Value |

|---|---|

| Concentration Range | 0.1 - 100 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (% Nominal) | 95.2% - 104.5% |

Table 3: Precision and Accuracy Data Summary

| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (% Nominal) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (% Nominal) (n=18) |

|---|---|---|---|---|---|

| LLOQ | 0.1 | 8.5 | 103.2 | 11.2 | 101.5 |

| LQC | 0.3 | 6.2 | 98.7 | 8.9 | 99.3 |

| MQC | 8 | 4.1 | 101.5 | 5.8 | 100.8 |

| HQC | 80 | 3.5 | 97.9 | 4.9 | 98.5 |

Overall Workflow Visualization

The logical flow from sample receipt to final data reporting is outlined in the diagram below. This high-level overview illustrates the integration of sample preparation, instrumental analysis, and data processing steps.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in human plasma. The method demonstrates excellent linearity, precision, and accuracy across a wide dynamic range, making it suitable for supporting regulated pharmacokinetic and toxicokinetic studies in drug development. The simple liquid-liquid extraction protocol ensures high sample throughput and minimal matrix effects.[3]

References

- 1. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct injection of lipophilic compounds in the organic phase from liquid-liquid extracted plasma samples onto a reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Cell-Based Assays to Evaluate N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a bioactive lipid molecule with potential therapeutic applications. Its structural similarity to known inhibitors of Fatty Acid Amide Hydrolase (FAAH) and potential activity as an N-acylethanolamine acid amidase (NAAA) inhibitor suggest its role in modulating the endocannabinoid system. This document provides detailed protocols for a panel of cell-based assays to characterize the activity of this compound. The assays are designed to assess its primary enzymatic inhibitory activity, its impact on endogenous cannabinoid levels, and its downstream effects on cannabinoid receptor signaling.

FAAH and NAAA Inhibition Assays

Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) are the primary enzymes responsible for the degradation of the endocannabinoid anandamide (AEA) and other N-acylethanolamines (NAEs). Inhibition of these enzymes leads to an increase in the endogenous levels of these signaling lipids.

Fluorometric FAAH/NAAA Inhibition Assay

This assay provides a rapid and sensitive method to screen for direct inhibition of FAAH or NAAA enzymatic activity in a cell-free or cell-lysate based format.

Experimental Protocol:

-

Enzyme Source Preparation:

-

Prepare cell lysates from a cell line known to express FAAH or NAAA (e.g., HEK293, A549, or primary microglial cells).

-

Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Assay Procedure:

-

Prepare a stock solution of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in DMSO.

-

In a 96-well black microplate, add the cell lysate (containing FAAH or NAAA).

-

Add varying concentrations of the test compound or a known inhibitor (e.g., URB597 for FAAH) as a positive control. Incubate for 15-30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm).

-

Calculate the rate of substrate hydrolysis.

-

Data Presentation:

| Compound Concentration (nM) | % FAAH/NAAA Inhibition |

| 0 (Vehicle Control) | 0 |

| 1 | User-defined |

| 10 | User-defined |

| 100 | User-defined |

| 1000 | User-defined |

| Positive Control (e.g., URB597) | User-defined |

Diagram of Experimental Workflow:

Caption: Workflow for the fluorometric FAAH/NAAA inhibition assay.

Quantification of Intracellular Anandamide Levels

This assay directly measures the primary downstream effect of FAAH or NAAA inhibition: an increase in the intracellular concentration of anandamide (AEA) and other NAEs.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., A549 lung cancer cells or N1E-115 neuroblastoma cells) in appropriate media.

-

Treat the cells with varying concentrations of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide for a defined period (e.g., 6-24 hours). Include a vehicle control (DMSO).

-

-

Lipid Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol:water or acetonitrile).

-

Include an internal standard (e.g., deuterated anandamide) for accurate quantification.

-

-

LC-MS/MS Analysis:

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent.

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a C18 reverse-phase column for separation.

-

Detect anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

Data Presentation:

| Treatment | Anandamide Concentration (pmol/mg protein) | Fold Change vs. Control |

| Vehicle Control | User-defined | 1.0 |

| Compound (10 nM) | User-defined | User-defined |

| Compound (100 nM) | User-defined | User-defined |

| Compound (1 µM) | User-defined | User-defined |

Diagram of Signaling Pathway:

Caption: Inhibition of FAAH/NAAA leads to increased anandamide levels.

Cannabinoid Receptor (CB1/CB2) Activation Assays

Elevated levels of anandamide resulting from FAAH/NAAA inhibition can lead to the activation of cannabinoid receptors, primarily CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

cAMP Assay

This assay measures the intracellular levels of cAMP to determine the functional activation of Gi-coupled cannabinoid receptors.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Use a cell line stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).

-

Pre-treat the cells with varying concentrations of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide for a defined period to allow for the accumulation of endogenous anandamide.

-

Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, FRET, or ELISA-based).

-

The signal from the assay will be inversely proportional to the amount of cAMP in the sample.

-

Data Presentation:

| Treatment | cAMP Concentration (nM) | % Inhibition of Forskolin-stimulated cAMP |

| Vehicle Control | User-defined | 0 |

| Forskolin Only | User-defined | N/A |

| Compound (10 nM) + Forskolin | User-defined | User-defined |

| Compound (100 nM) + Forskolin | User-defined | User-defined |

| Compound (1 µM) + Forskolin | User-defined | User-defined |

| Positive Control (e.g., AEA) + Forskolin | User-defined | User-defined |

Diagram of Receptor Activation Workflow:

Caption: Workflow for the cannabinoid receptor activation cAMP assay.

Cell Viability/Cytotoxicity Assay

It is crucial to assess whether the observed effects of the compound are due to its specific activity or a general cytotoxic effect.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a 96-well clear-bottom plate.

-

Treat the cells with a range of concentrations of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide for the same duration as the functional assays (e.g., 24-72 hours).

-

-

Viability Assessment:

-

Use a commercially available cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo).

-

Follow the manufacturer's protocol to measure cell viability. This typically involves adding the reagent to the cells, incubating, and then measuring absorbance or luminescence.

-

Data Presentation:

| Compound Concentration (µM) | % Cell Viability |

| 0 (Vehicle Control) | 100 |

| 0.1 | User-defined |

| 1 | User-defined |

| 10 | User-defined |

| 100 | User-defined |

Disclaimer: The provided protocols are intended as a starting point. Optimization of experimental conditions, such as cell density, compound concentrations, and incubation times, may be necessary for specific cell lines and experimental goals.

Application Notes and Protocols for Studying N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide

Disclaimer: N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a specific chemical entity for which publicly available research, particularly regarding its biological effects and established animal models, is limited. The following application notes and protocols are based on the structural characteristics of the molecule, which suggest a potential interaction with the endocannabinoid system (ECS), possibly as a cannabinoid receptor agonist or a fatty acid amide hydrolase (FAAH) inhibitor. The proposed models are standard, validated methods for assessing the physiological and behavioral effects of compounds that modulate the ECS.

Application Notes

Rationale for Proposed Animal Models

The structure of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, featuring a long aliphatic chain and a polar head group, is analogous to endocannabinoids (e.g., anandamide) and synthetic cannabinoid receptor agonists.[1][2] Such compounds often exhibit analgesic, anxiolytic, anti-inflammatory, and neuroprotective properties. The animal models selected are designed to investigate these potential effects in a preclinical setting. Rodent models, particularly mice and rats, are widely used and validated for studying the effects of cannabinoid-like compounds due to the high degree of conservation in the endocannabinoid system across mammals.

Putative Mechanism of Action

The compound's effects are hypothesized to be mediated through one of two primary mechanisms within the endocannabinoid system:

-

Direct Cannabinoid Receptor Agonism: The compound may directly bind to and activate cannabinoid receptors, primarily CB1 (found predominantly in the central nervous system) and CB2 (found predominantly on immune cells).[1]

-

Indirect Endocannabinoid System Enhancement: The compound may inhibit the Fatty Acid Amide Hydrolase (FAAH) enzyme, which is responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH would lead to elevated endogenous anandamide levels, resulting in enhanced cannabinoid receptor signaling.

The following diagram illustrates these potential pathways.

Caption: Putative mechanisms of the test compound via the endocannabinoid system.

Experimental Considerations

-

Vehicle Selection: Due to the lipophilic nature of the compound, a vehicle such as a mixture of ethanol, Kolliphor EL, and saline is recommended for administration.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in preclinical rodent studies. Oral gavage (p.o.) may also be considered to assess oral bioavailability.

-

Dose-Response: A dose-response study should be conducted for each assay to determine the optimal therapeutic dose and to identify potential biphasic effects, which are common with cannabinoid compounds.

-

Control Groups: Each experiment must include a vehicle-treated control group. A positive control group treated with a known cannabinoid agonist (e.g., WIN 55,212-2) or FAAH inhibitor (e.g., URB597) is also highly recommended for assay validation.

Experimental Workflow

The general workflow for evaluating the in vivo effects of the compound is outlined below.

Caption: General experimental workflow for in vivo compound evaluation.

Protocols for In Vivo Assessment

Assessment of Analgesic Effects: Hot Plate Test

This test evaluates the central analgesic properties of a compound by measuring the latency of a thermal pain response.

-

Apparatus: A commercially available hot plate apparatus with the surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Animals: Male C57BL/6 mice (20-25 g).

-

Procedure:

-

Habituate mice to the testing room for at least 1 hour before the experiment.

-

Determine a baseline latency for each mouse by placing it on the hot plate and recording the time taken to exhibit a nocifensive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[3]

-

Administer the test compound, vehicle, or positive control (e.g., morphine) via i.p. injection.

-

At set time points post-injection (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and record the response latency.

-

-

Data Collection: Record the latency (in seconds) for each mouse at each time point. Data can be converted to a percentage of Maximum Possible Effect (%MPE).

Assessment of Anxiolytic-like Effects: Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[4][5][6]

-

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.[7]

-

Animals: Male BALB/c mice (20-25 g), a strain known for higher baseline anxiety.

-

Procedure:

-

Habituate mice to the dimly lit testing room for at least 1 hour.[5]

-

Administer the test compound, vehicle, or positive control (e.g., diazepam) 30 minutes prior to testing.

-

Place the mouse in the center of the maze, facing an open arm.[5][7]

-

Allow the mouse to explore the maze for a 5-minute session, which is recorded by an overhead video camera.[4][8]

-

-

Data Collection: An automated tracking system or a blinded observer should score the following parameters: time spent in open arms, time spent in closed arms, number of entries into open arms, and number of entries into closed arms.[4]

Assessment of Antidepressant-like Effects: Forced Swim Test (FST)

The FST is a behavioral despair model used to screen for potential antidepressant efficacy.[9][10][11]

-

Apparatus: A transparent glass cylinder (e.g., 20 cm diameter, 50 cm height) filled with water (25 ± 1°C) to a depth where the mouse cannot touch the bottom.[11]

-

Animals: Male CD-1 mice (25-30 g).

-

Procedure:

-

Administer the test compound, vehicle, or positive control (e.g., fluoxetine) at appropriate pretreatment times (e.g., 60 minutes for i.p.).[12]

-

Place the mouse gently into the water-filled cylinder for a 6-minute test session.[11]

-

The session is video-recorded. The first 2 minutes are considered a habituation period and are not scored.

-

A blinded observer scores the last 4 minutes of the session for time spent immobile (making only minimal movements to stay afloat).[11]

-

-

Data Collection: Record the duration of immobility (in seconds) during the 4-minute test period. A decrease in immobility time is indicative of an antidepressant-like effect.[12][13]

Assessment of Anti-inflammatory Effects: Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation used to evaluate the activity of anti-inflammatory agents.[14][15]

-

Apparatus: A plethysmometer to measure paw volume.

-

Animals: Male Sprague-Dawley rats (180-220 g).

-

Procedure:

-

Measure the initial volume of the right hind paw of each rat using the plethysmometer.

-

Administer the test compound, vehicle, or positive control (e.g., indomethacin) via i.p. or p.o. route.

-

After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at several time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[16][17]

-

-

Data Collection: Record the paw volume (in mL) at each time point. Calculate the edema volume (increase in paw volume from baseline) and the percentage inhibition of edema compared to the vehicle control group.

Assessment of Neuroprotective Effects: Lipopolysaccharide (LPS)-Induced Neuroinflammation

Peripheral administration of LPS is a widely used model to induce a systemic inflammatory response that leads to neuroinflammation, characterized by microglial activation and pro-inflammatory cytokine production in the brain.[18][19][20]

-

Apparatus: Standard animal housing and equipment for tissue collection and analysis (e.g., ELISA kits, PCR).

-

Animals: Male C57BL/6 mice (25-30 g).

-

Procedure:

-

Pre-treat animals with the test compound, vehicle, or a positive control (e.g., dexamethasone) for a specified period (e.g., daily for 7 days).

-

Induce neuroinflammation by administering a single i.p. injection of LPS (e.g., 0.25 mg/kg).[21]

-

At a predetermined time point post-LPS injection (e.g., 24 hours), animals are euthanized.

-

The brain is collected, and specific regions (e.g., hippocampus, cortex) are dissected for analysis.

-

-

Data Collection: Analyze brain homogenates for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.[22] Microglial activation can be assessed using immunohistochemistry for markers like Iba1.[18][22]

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Summary of Expected Outcomes in Analgesic and Inflammatory Assays

| Assay | Animal Model | Key Parameter Measured | Expected Outcome with Effective Compound |

|---|---|---|---|

| Hot Plate Test | Mouse | Response Latency (s) | Increase in latency |

| Carrageenan Paw Edema | Rat | Paw Volume (mL) | Decrease in edema volume |

| LPS Neuroinflammation | Mouse | Brain Cytokine Levels (pg/mL) | Decrease in TNF-α, IL-1β, IL-6 |

Table 2: Summary of Expected Outcomes in Behavioral Assays

| Assay | Animal Model | Key Parameter Measured | Expected Outcome with Effective Compound |

|---|---|---|---|

| Elevated Plus Maze | Mouse | % Time in Open Arms | Increase |

| Forced Swim Test | Mouse | Immobility Time (s) | Decrease |

Logical Relationships of Potential Effects

The modulation of the endocannabinoid system can lead to a cascade of interconnected physiological effects.

Caption: Interconnected physiological outcomes of endocannabinoid system modulation.

References

- 1. Cannabinoid - Wikipedia [en.wikipedia.org]

- 2. Cannabinoid dependence in animal models - AHEM [phmd.hirszfeld.pl]

- 3. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 4. protocols.io [protocols.io]

- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 9. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 10. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 11. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 12. criver.com [criver.com]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]

- 20. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice — MED-LIFE DISCOVERIES [med-life.ca]

Formulation of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide for in vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a novel lipophilic compound with potential therapeutic applications. Its high lipophilicity and consequently low aqueous solubility present significant hurdles for achieving adequate systemic exposure in in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound into a stable and effective delivery system for preclinical research. The focus is on the development of an oil-in-water (o/w) nanoemulsion, a suitable vehicle for intravenous administration of poorly water-soluble drugs.[1][2] Furthermore, a plausible signaling pathway involving the inhibition of Fatty Acid Amide Hydrolase (FAAH) is proposed as a potential mechanism of action, given the structural similarities of the compound to endocannabinoids.

Compound Characteristics (Illustrative)

| Property | Illustrative Value |

| Molecular Formula | C₃₂H₅₅NO₃ |

| Molecular Weight | 501.78 g/mol |

| Calculated logP | > 6.0 |

| Aqueous Solubility | < 0.1 µg/mL |

| Physical State at RT | Waxy Solid |

Formulation Strategy: Oil-in-Water (o/w) Nanoemulsion

To overcome the poor aqueous solubility of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, an oil-in-water nanoemulsion is a recommended formulation strategy.[1][2] This approach encapsulates the lipophilic active pharmaceutical ingredient (API) within small lipid droplets, which are dispersed in an aqueous continuous phase. The small droplet size (typically under 200 nm) is critical for intravenous administration to prevent emboli and allows for sterile filtration.

Quantitative Data: Exemplary Nanoemulsion Formulation Components

The following table outlines a starting formulation for the development of an o/w nanoemulsion of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide. The provided concentration ranges are intended as a guide and should be optimized based on experimental findings to ensure stability and efficacy.

| Component | Function | Exemplary Excipient | Concentration Range (% w/w) |

| Oil Phase | API Solvent | Medium-Chain Triglycerides (MCT) | 10 - 25 |

| Surfactant | Emulsifier | Polysorbate 80 (Tween® 80) | 1 - 5 |

| Co-surfactant | Stabilizer | Propylene Glycol | 0.5 - 2 |

| Aqueous Phase | Vehicle | Water for Injection (WFI) | q.s. to 100 |

| API | Active Compound | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | 0.1 - 2.0 |

Experimental Protocols

Preparation of the Oil Phase

-

Accurately weigh the required amount of the oil phase (e.g., Medium-Chain Triglycerides) into a sterile, jacketed glass vessel.

-

Add the calculated quantity of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide to the oil.

-

While stirring with a magnetic stir bar, gently heat the mixture to 40-50°C until the API is fully dissolved.

-

Incorporate the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Propylene Glycol) into the oil phase and continue stirring until a clear, homogenous solution is achieved.

Preparation of the Aqueous Phase

-

In a separate sterile vessel, add the required volume of Water for Injection.

-

Heat the aqueous phase to the same temperature as the oil phase (40-50°C).

Nanoemulsion Formation via High-Pressure Homogenization

-

To create a coarse pre-emulsion, slowly introduce the heated aqueous phase into the heated oil phase under continuous stirring.

-

Immediately process the pre-emulsion through a high-pressure homogenizer. It is recommended to start with a pressure of 15,000-20,000 psi for 5 to 10 cycles. These parameters should be optimized to obtain the desired droplet size and a narrow size distribution.

-

Cool the resulting nanoemulsion to room temperature under gentle agitation.

Physicochemical Characterization of the Nanoemulsion

-

Droplet Size and Polydispersity Index (PDI): Utilize dynamic light scattering (DLS) to measure the mean droplet diameter and PDI. For intravenous administration, a mean droplet size of less than 200 nm and a PDI below 0.2 are desirable.

-

Zeta Potential: Assess the surface charge of the droplets via electrophoretic light scattering. A zeta potential of approximately ±30 mV suggests good colloidal stability.

-

API Content and Encapsulation Efficiency: Quantify the concentration of the API in the formulation using a validated HPLC method. To determine the encapsulation efficiency, separate the free API from the nanoemulsion using a technique such as ultracentrifugation followed by analysis of the supernatant.

-

pH and Osmolality: Ensure the final formulation is within a physiologically acceptable range by measuring the pH (target: 7.0-7.4) and osmolality (target: ~300 mOsm/kg).

-

Sterility: For in vivo use, the nanoemulsion must be sterilized by filtration through a 0.22 µm sterile filter.

Visualizations

Experimental Workflow for Nanoemulsion Formulation

Caption: Workflow for nanoemulsion formulation.

Postulated Signaling Pathway: FAAH Inhibition

Caption: Postulated FAAH inhibition pathway.

Conclusion

The successful formulation of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide for in vivo research is contingent upon overcoming its inherent lipophilicity. The oil-in-water nanoemulsion protocol detailed herein provides a robust starting point for developing a suitable intravenous formulation. Thorough physicochemical characterization is paramount to ensure the production of a stable, safe, and effective drug delivery system. The proposed FAAH inhibitory pathway offers a compelling hypothesis for the compound's mechanism of action, which can be explored in subsequent pharmacological studies.

References

Application Notes and Protocols for N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a key pathological feature of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The endocannabinoid system, particularly the enzyme Fatty Acid Amide Hydrolase (FAAH), has emerged as a promising therapeutic target for mitigating neuroinflammation. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which in turn can modulate neuroinflammatory responses, exerting neuroprotective effects.

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is a novel compound designed as a potent and selective FAAH inhibitor. Its unique structural features, including the N-cyclopropyl group and the substituted phenoxyundecanamide backbone, suggest a potential for high efficacy and favorable pharmacokinetic properties. These application notes provide a comprehensive overview of the potential use of this compound in neuroinflammation research, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide is hypothesized to act as a potent inhibitor of FAAH. By blocking the active site of this enzyme, it prevents the hydrolysis of anandamide (AEA) and other N-acylethanolamines (NAEs). The resulting elevation of endogenous AEA levels enhances the activation of cannabinoid receptors (CB1 and CB2), which are expressed on various cell types in the central nervous system (CNS), including neurons and microglia. Activation of these receptors on microglia, the resident immune cells of the brain, is known to suppress the production of pro-inflammatory mediators.[1]

Quantitative Data Summary

The following table summarizes the expected quantitative data for a potent FAAH inhibitor like N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, based on typical values for similar compounds.

| Parameter | Assay System | Expected Value | Reference Compound |

| FAAH IC50 | Recombinant Human FAAH | < 20 nM | PF-3845, URB597[1] |